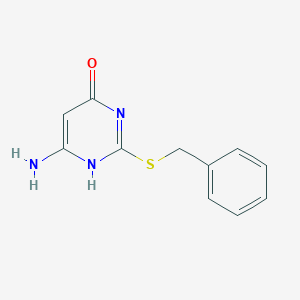

6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione, also known as ADEPD or Pyrimethamine, is a synthetic compound that belongs to the class of antifolate drugs. This compound is used as a treatment for protozoal infections, such as toxoplasmosis and malaria. It works by inhibiting the synthesis of folic acid, which is essential for the growth and proliferation of these parasites. The aim of

Mechanism of Action

6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione works by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of folic acid. Folic acid is required for the synthesis of DNA and RNA, as well as for the metabolism of amino acids. By inhibiting DHFR, this compound disrupts the synthesis of folic acid, leading to the death of the parasite.

Biochemical and Physiological Effects:

This compound has been shown to have low toxicity in humans, with a relatively narrow therapeutic index. It is primarily metabolized in the liver and excreted in the urine. This compound has been shown to have an inhibitory effect on the proliferation of cancer cells, particularly in the treatment of leukemia and lymphoma. However, its use in cancer therapy is limited due to its toxicity and the development of drug resistance.

Advantages and Limitations for Lab Experiments

6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione is a widely used antiprotozoal drug that has been extensively studied in both in vitro and in vivo experiments. Its mechanism of action is well understood, and it has been shown to be effective against a range of protozoal infections. However, its use in lab experiments is limited by its toxicity and the development of drug resistance. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione. One area of research is the development of new analogs of this compound that are more potent and less toxic. Another area of research is the identification of new targets for antiprotozoal drugs, particularly in the treatment of malaria and toxoplasmosis. In addition, the use of this compound in combination with other antimalarial drugs is an area of active research, as it may help to prevent the development of drug resistance. Finally, the development of new methods for the synthesis of this compound is an area of ongoing research, as it may help to reduce the cost and increase the availability of this important drug.

Conclusion:

In conclusion, this compound is a synthetic compound that is widely used as an antiprotozoal drug for the treatment of malaria and toxoplasmosis. Its mechanism of action is well understood, and it has been extensively studied in both in vitro and in vivo experiments. However, its use is limited by its toxicity and the development of drug resistance. Future research is needed to develop new analogs of this compound, identify new targets for antiprotozoal drugs, and improve the synthesis of this important drug.

Synthesis Methods

The synthesis of 6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione involves the condensation of 2,4,5-trichloropyrimidine with diethyl malonate, followed by amination with ammonia. The resulting product is then treated with hydrazine hydrate to form the hydrazide intermediate, which is further reacted with acetic anhydride to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

6-Amino-5,5-diethylpyrimidine-2,4(3h,5h)-dione has been extensively studied for its antiprotozoal activity, particularly in the treatment of malaria and toxoplasmosis. It has been shown to be effective against both the asexual and sexual stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This compound has also been used in combination with other antimalarial drugs to prevent the development of drug resistance. In addition, this compound has been shown to be effective against Toxoplasma gondii, the parasite responsible for toxoplasmosis, a disease that affects the central nervous system.

properties

CAS RN |

58042-95-8 |

|---|---|

Molecular Formula |

C8H13N3O2 |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

6-amino-5,5-diethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C8H13N3O2/c1-3-8(4-2)5(9)10-7(13)11-6(8)12/h3-4H2,1-2H3,(H3,9,10,11,12,13) |

InChI Key |

SSNMPSGFZBQHKA-UHFFFAOYSA-N |

SMILES |

CCC1(C(=NC(=O)NC1=O)N)CC |

Canonical SMILES |

CCC1(C(=NC(=O)NC1=O)N)CC |

Other CAS RN |

58042-95-8 |

solubility |

0.04 M |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)

![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)

![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)

![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)